molecular formula C14H22O4 B4976147 1,1'-bi(cyclopentyl)-1,1'-diyl diacetate

1,1'-bi(cyclopentyl)-1,1'-diyl diacetate

Cat. No.: B4976147
M. Wt: 254.32 g/mol
InChI Key: OBPYKRAHLZSJJA-UHFFFAOYSA-N
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Description

1,1'-Bi(cyclopentyl)-1,1'-diyl diacetate is a bicyclic aliphatic compound featuring two cyclopentyl rings connected at their 1,1' positions, with each ring bearing an acetate group. This structure imparts steric bulk and conformational rigidity, distinguishing it from aromatic or planar analogs.

Properties

IUPAC Name

[1-(1-acetyloxycyclopentyl)cyclopentyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-11(15)17-13(7-3-4-8-13)14(18-12(2)16)9-5-6-10-14/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPYKRAHLZSJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCC1)C2(CCCC2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and functional properties of 1,1'-bi(cyclopentyl)-1,1'-diyl diacetate with analogous diacetate-containing compounds:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound Aliphatic (cyclopentyl) Ester (diacetate) ~312.4 (estimated) High steric bulk; potential for rigid frameworks
5,5′-Diacetyl-[1,1′-biphenyl]-2,2′-diyl diacetate (Compound 18) Aromatic (biphenyl) Ester (diacetate), acetyl 452.4 (calculated) Fluorescence (λem = 530 nm); UV-Vis absorption (ε = 70,000 M⁻¹cm⁻¹ at 410 nm); optical materials
(S)-(+)-1,1'-Bi(2-naphthyl diacetate) Aromatic (naphthyl) Ester (diacetate) 458.5 (CAS: 101758-48-9) Chiral resolution; asymmetric catalysis
Dimethyl 2,2'-[2,2'-bi(benzimidazole)-1,1'-diyl]diacetate Heterocyclic (benzimidazole) Ester, benzimidazole 544.5 (reported) Coordination polymers; ligand for metal complexes
Ethane-1,1-diyl diacetate (Ethylidene diacetate) Linear (ethane) Ester (diacetate) 146.1 (C₆H₁₀O₄) Acetal precursor; solvent; hydrolytic instability

Key Structural and Functional Differences:

  • Aromatic vs. Aliphatic Cores : Biphenyl and naphthyl derivatives (aromatic) exhibit strong UV-Vis absorption and fluorescence due to π-conjugation, whereas the cyclopentyl analog lacks such electronic properties .
  • Functional Group Diversity: The benzimidazole-linked diacetate () offers nitrogen donor sites for metal coordination, a feature absent in the cyclopentyl compound .

Research Findings and Data

Optical and Electronic Properties

  • The biphenyl-based diacetate (Compound 18) demonstrates strong fluorescence (λem = 530 nm) and high molar absorptivity (ε = 70,000 M⁻¹cm⁻¹), suggesting utility in sensors or optoelectronic materials. In contrast, the cyclopentyl analog’s aliphatic structure precludes comparable electronic transitions .

Stability and Reactivity

  • Ethylidene diacetate () is prone to hydrolysis due to its linear, strain-free structure, whereas the cyclopentyl compound’s rigid framework may resist hydrolysis under similar conditions .
  • The naphthyl diacetate enantiomers () highlight the role of chirality in catalytic applications, a property less relevant to the symmetric cyclopentyl derivative .

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